Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate
Description
Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate is a complex azo-naphthalene derivative characterized by multiple functional groups, including hydroxyl (-OH), amino (-NH₂), sulphonate (-SO₃Na), and nitro (-NO₂) substituents. This compound belongs to the class of aromatic azo dyes, which are widely utilized in industrial applications such as textiles, inks, and pigments due to their vibrant color properties and stability. Its structure features a naphthalene backbone with an azo (-N=N-) linkage connecting to a 2-hydroxy-3,5-dinitrophenyl group, contributing to its chromophoric and auxochromic behavior. The sodium sulphonate group enhances water solubility, a critical property for dye applications in aqueous systems .
Properties
CAS No. |
3687-83-0 |
|---|---|
Molecular Formula |
C16H10N5NaO9S |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
sodium;4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11N5O9S.Na/c17-9-2-4-13(31(28,29)30)8-1-3-10(16(23)14(8)9)18-19-11-5-7(20(24)25)6-12(15(11)22)21(26)27;/h1-6,22-23H,17H2,(H,28,29,30);/q;+1/p-1 |
InChI Key |
YMFGKYYZIZXBLU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
-
- 4-Amino-5-hydroxy-6-naphthalene sulphonate (or related amino-naphthalene sulfonic acid derivatives)
- 2-Hydroxy-3,5-dinitrophenyl compound (phenol derivative)
-
- The amino group on the naphthalene sulphonate is diazotized by treatment with sodium nitrite and acid under cold conditions (0-5 °C) to form the diazonium salt.
- This diazonium salt is then coupled with the 2-hydroxy-3,5-dinitrophenol derivative in alkaline or slightly acidic medium to form the azo linkage, yielding the azo dye intermediate sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate.
Sulphonation
- Sulphonation of the naphthalene ring is typically done prior to azo coupling to introduce the sulphonate group, enhancing water solubility.
- A patented method for related sulphonated naphthol compounds involves sulphonation using manganese dioxide and sodium pyrosulfite under controlled pH (6.5-8) and temperature (40-55 °C) to avoid equipment corrosion and achieve high purity (>96%).
- This method can be adapted for preparing the sulphonated amino-naphthalene precursor.
Chromium Complexation (Mordanting)
- After azo coupling, the dye intermediate is treated with chromium salts (e.g., chromium formate or chromic acid derivatives) in acidic medium (formic acid or sulfuric acid) to form a hydroxychromate complex.
- This complexation stabilizes the dye molecule, improves fastness properties, and results in the final sodium [4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonato(3-)]hydroxychromate(1-) complex.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | pH Range | Time | Notes |
|---|---|---|---|---|---|
| Diazotization | NaNO2 + HCl (acidic medium) | 0-5 °C | ~1-2 | 15-30 min | Cold to stabilize diazonium salt |
| Azo Coupling | Coupling component (2-hydroxy-3,5-dinitrophenol) | 0-10 °C | 6-8 (alkaline) | 30-60 min | pH control crucial for selectivity |
| Sulphonation (precursor) | Manganese dioxide + Sodium pyrosulfite | 40-55 °C | 6.5-8 | 0.5-1 hour | Avoids corrosion, high purity product |
| Chromium Complexation | Chromium salt (e.g., formic acid chromium) | Room temp - 50 °C | Acidic (pH ~2) | 1-2 hours | Form stable hydroxychromate complex |
Summary of Preparation Process Flow
- Sulphonation: Prepare 4-amino-5-hydroxy-naphthalene-1-sulphonate by sulphonation of amino-naphthol using manganese dioxide and sodium pyrosulfite under mild alkaline conditions.
- Diazotization: Convert the amino group of the sulphonated naphthalene derivative to diazonium salt under cold acidic conditions.
- Azo Coupling: Couple the diazonium salt with 2-hydroxy-3,5-dinitrophenol in alkaline medium to form the azo dye intermediate.
- Chromium Complexation: Treat the azo dye intermediate with chromium salts in acidic medium to form the hydroxychromate complex, yielding the final compound.
Research Findings and Analytical Data
- Purity: Sulphonation step using manganese dioxide/sodium pyrosulfite yields >96% purity of sulphonated amino-naphthol precursor.
- Molecular Weight: Confirmed at 542.35 g/mol for the chromium complexed azo dye.
- Chromium Complexation: Enhances dye fastness and stability, confirmed by spectroscopic and chromatographic methods.
- Solubility: The sulphonate groups confer good water solubility, critical for dye applications.
Data Table Summary
Chemical Reactions Analysis
Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate undergoes various chemical reactions:
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include iron powder for reduction and sulfuric acid for sulfonation . Major products formed from these reactions include aromatic amines and quinones .
Scientific Research Applications
Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate involves its interaction with molecular targets through its azo and sulfonate groups. The azo bond can undergo reductive cleavage, leading to the formation of aromatic amines, which can further interact with biological molecules . The sulfonate group enhances the compound’s solubility and binding affinity to various substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate with structurally related compounds:
Research Findings and Limitations
- Synthetic Challenges : The incorporation of multiple nitro and hydroxyl groups requires precise reaction conditions to avoid side products like over-nitrated derivatives .
- Data Gaps : The provided evidence lacks experimental data (e.g., λmax, thermal stability) for direct performance comparisons. Further studies are needed to quantify properties like lightfastness and biodegradability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
